molecular formula C10H13ClN2 B1435504 4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride CAS No. 1803600-61-4

4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride

Cat. No.: B1435504
CAS No.: 1803600-61-4
M. Wt: 196.67 g/mol
InChI Key: ISWWZDQLTSWRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dopamine receptors and transporters, influencing the dopaminergic system . The nature of these interactions involves binding to the active sites of enzymes or receptors, leading to modulation of their activity. This compound can also affect the levels of neurotransmitters, thereby impacting biochemical pathways related to neurotransmission .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress and apoptosis . Additionally, it can alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to inhibition or activation of their functions . This compound can inhibit mitochondrial complex I, resulting in mitochondrial dysfunction and increased oxidative stress . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its stability and efficacy. Long-term exposure to this compound has been associated with persistent alterations in cellular function, including sustained oxidative stress and mitochondrial damage. These effects are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit neuroprotective effects, while higher doses can lead to neurotoxicity. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxic or adverse effects at high doses include neuronal damage, inflammation, and behavioral impairments.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which is responsible for the metabolism of neurotransmitters . This compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy balance and redox state .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross the blood-brain barrier, allowing it to accumulate in the brain and exert its effects on the central nervous system . Its localization and accumulation are influenced by factors such as lipid solubility and affinity for transport proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the mitochondria, where it can impact mitochondrial function and induce oxidative stress . Targeting signals and post-translational modifications play a role in directing this compound to specific cellular compartments . Its presence in the mitochondria is associated with its ability to modulate mitochondrial enzymes and influence cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride typically involves the reaction of pyridine derivatives with tetrahydropyridine intermediates. One common method includes the reduction of N-methylpyridinium salts using borohydride reagents to form the tetrahydropyridine ring . Another approach involves the use of ring-closing olefin metathesis to establish the tetrahydropyridine ring system .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride is unique due to its specific combination of a pyridine ring and a tetrahydropyridine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

4-(1,2,3,6-tetrahydropyridin-5-yl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;/h2-4,6-7,12H,1,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWWZDQLTSWRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1)C2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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